TAK-828F
Overview
Description
TAK-828F is a novel, orally available compound that acts as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). This compound has shown significant potential in the treatment of inflammatory diseases, particularly inflammatory bowel disease (IBD), by targeting and modulating the activity of Th17 cells .
Preparation Methods
The synthesis of TAK-828F involves several key steps, including the diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative with sodium borohydride (NaBH4). The process also includes Wittig olefination, hydrogenation, and amidation reactions. The overall yield of the synthesis has been improved from 23% to 39% through optimization and streamlining of several steps .
Chemical Reactions Analysis
TAK-828F undergoes various chemical reactions, including:
Scientific Research Applications
TAK-828F has been extensively studied for its potential in treating inflammatory diseases. Its primary application is in the treatment of inflammatory bowel disease (IBD), where it has shown efficacy in reducing the population of Th17 and Th1/17 cells, decreasing the expression of pro-inflammatory cytokines such as IL-17A and IL-17F, and increasing the expression of anti-inflammatory cytokines like IL-10 . Additionally, this compound has been investigated for its potential in treating other autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis .
Mechanism of Action
TAK-828F exerts its effects by selectively binding to and inhibiting the activity of RORγt, a transcription factor that regulates the differentiation and activation of Th17 cells. By blocking RORγt, this compound reduces the production of pro-inflammatory cytokines and modulates the immune response, thereby alleviating the symptoms of inflammatory diseases . The compound’s mechanism of action involves the inhibition of IL-17 gene expression and the modulation of immune cell populations .
Comparison with Similar Compounds
TAK-828F is unique in its high selectivity and potency as a RORγt inverse agonist. Similar compounds include other RORγt inhibitors and inverse agonists, such as SR2211 and GSK2981278. this compound stands out due to its strong binding affinity, oral bioavailability, and efficacy in preclinical models of inflammatory diseases .
Properties
IUPAC Name |
2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMFYVOUDGRBLG-NJMNTPMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.